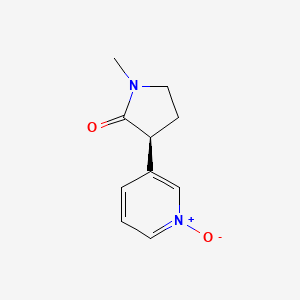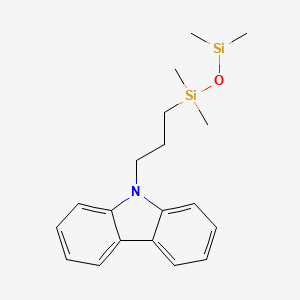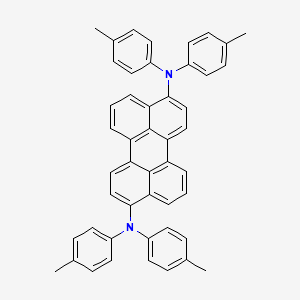
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a perylene-3,9-diamine core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with perylene-3,9-diamine and 4-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the attachment of the 4-methylphenyl groups to the perylene-3,9-diamine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the 4-methylphenyl rings.
Scientific Research Applications
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, influencing their function.
Pathways: It may modulate signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methoxyphenyl)perylene-3,9-diamine
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-chlorophenyl)perylene-3,9-diamine
Uniqueness
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine stands out due to its specific structural features, such as the presence of 4-methylphenyl groups, which impart unique electronic and optical properties. These properties make it particularly suitable for applications in organic electronics and photonics.
Properties
CAS No. |
227009-37-2 |
|---|---|
Molecular Formula |
C48H38N2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
3-N,3-N,9-N,9-N-tetrakis(4-methylphenyl)perylene-3,9-diamine |
InChI |
InChI=1S/C48H38N2/c1-31-11-19-35(20-12-31)49(36-21-13-32(2)14-22-36)45-29-27-41-40-8-6-10-44-46(30-28-42(48(40)44)39-7-5-9-43(45)47(39)41)50(37-23-15-33(3)16-24-37)38-25-17-34(4)18-26-38/h5-30H,1-4H3 |
InChI Key |
FELXDNIAAORFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


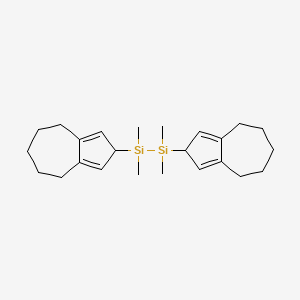
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
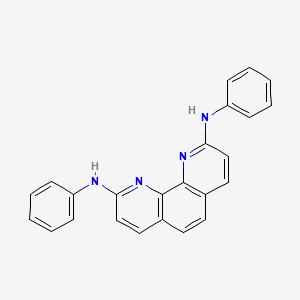
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
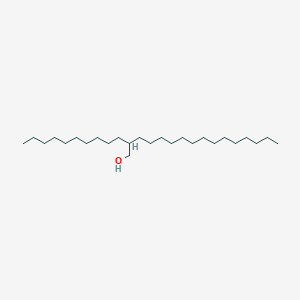
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
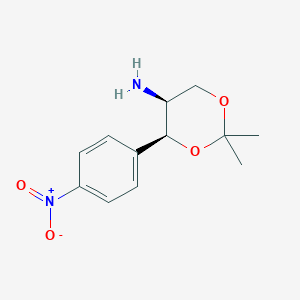
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
